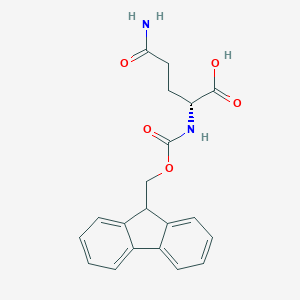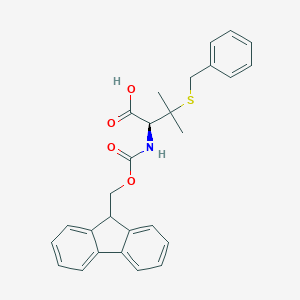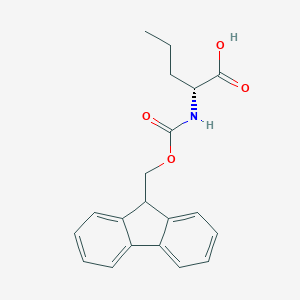
Fmoc-D-glutamine
Vue d'ensemble
Description
Fmoc-D-glutamine, also known as N-[9H-fluoren-9-ylmethoxycarbonyl]-D-glutamine, is commonly used as an intermediate for chemical reagents, ligands, or catalysts . It is often used to construct organic molecular frameworks with high atom economy in organic synthesis, and has important research and industrial applications .
Synthesis Analysis
Fmoc-D-glutamine is used as a reagent in the synthesis of peptides . The synthesis involves the use of Fmoc-protected solid-phase peptide synthesis protocol . The synthesis of peptides also involves the use of substrate-tolerant amide coupling reaction conditions for amino acid monomers .Molecular Structure Analysis
The molecular formula of Fmoc-D-glutamine is C20H20N2O5 . Its molecular weight is 368.4 g/mol .Chemical Reactions Analysis
Fmoc-D-glutamine is used in various chemical reactions. For instance, it is used in the synthesis of peptides . It is also used in the construction of organic molecular frameworks in organic synthesis .Applications De Recherche Scientifique
Peptide Synthesis
Fmoc-D-Gln-OH: is widely used in the field of peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for the amino group during the synthesis process. It is particularly useful in solid-phase peptide synthesis (SPPS), where it can be selectively removed under basic conditions without affecting other protecting groups. This compound’s stability and ease of deprotection make it a staple in synthesizing peptides for therapeutic and research purposes .
Optimization of Analytical Methods
In analytical chemistry, Fmoc-D-Gln-OH has been utilized to optimize ultra-high-performance liquid chromatography-electrospray ionization-mass spectrometry (UHPLC-ESI-MS) detection. Researchers have applied an Analytical Quality by Design (AQbD) approach to enhance the sensitivity of mass spectrometric quantification of glutamine derivatives, which is crucial for accurate neurotransmitter analysis in brain tissue .
Hydrogel Formation
Fmoc-functionalized amino acids, including Fmoc-D-Gln-OH , are key components in constructing hydrogels. These hydrogels have a broad range of applications, from drug delivery systems to tissue engineering scaffolds. The Fmoc group imparts unique photophysical properties and can be used to create stimuli-responsive materials .
Proteolytic Stability Studies
In the study of proteolytic stability, Fmoc-D-Gln-OH derivatives have been used to investigate the stability of peptide analogs against enzymatic degradation. This research is significant for developing peptide-based drugs with improved in vivo stability .
DNA-Encoded Chemical Libraries
Fmoc-D-Gln-OH: plays a role in the synthesis of DNA-encoded chemical libraries (DECLs). These libraries are used for high-throughput screening in drug discovery. The Fmoc group allows for the efficient and selective introduction of amino acids into peptide chains while being compatible with DNA conjugation techniques .
Enantiomeric Purity Analysis
The compound is also employed in assessing the enantiomeric purity of amino acids. The Fmoc group’s chromophoric properties enable the detection and quantification of enantiomers by chromatographic techniques, which is essential for the production of enantiomerically pure pharmaceuticals .
Mécanisme D'action
- Fmoc-D-glutamine primarily interacts with amino groups in peptides during solid-phase peptide synthesis (SPPS) as a protecting group .
Target of Action
Mode of Action
Safety and Hazards
Orientations Futures
The use of Fmoc-D-glutamine in peptide synthesis for DNA-encoded chemical libraries is a promising area of research . The development of substrate-tolerant amide coupling reaction conditions for amino acid monomers and the synthesis of fully deprotected DNA-decamer conjugate illustrate the potency of the developed methodology for on-DNA peptide synthesis .
Propriétés
IUPAC Name |
(2R)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKGGDFLLNVXNZ-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426320 | |
| Record name | Fmoc-D-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-glutamine | |
CAS RN |
112898-00-7 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112898-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-D-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















